

Comparative Safety Profiles of Esafoxolaner and Selamectin: A Guide for Researchers

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Compound of Interest

Compound Name: *Esafoxolaner*

Cat. No.: *B607370*

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This guide provides a detailed comparison of the safety profiles of two prominent veterinary parasiticides, **esafoxolaner** and selamectin. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, toxicological data, and findings from key safety studies.

Executive Summary

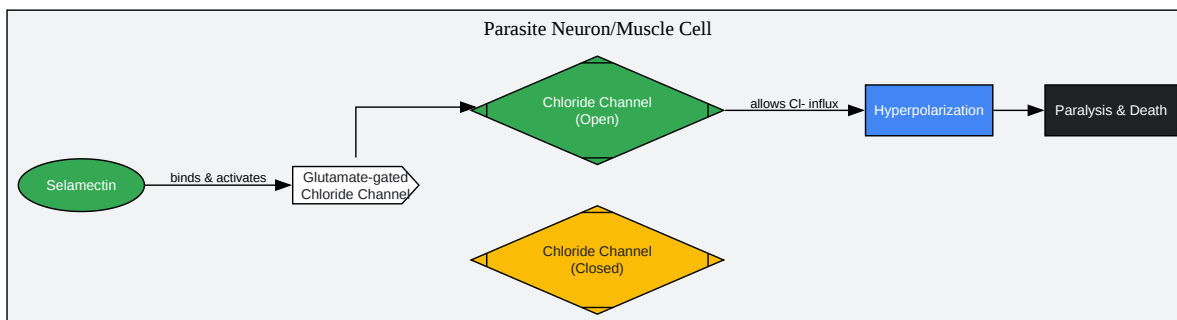
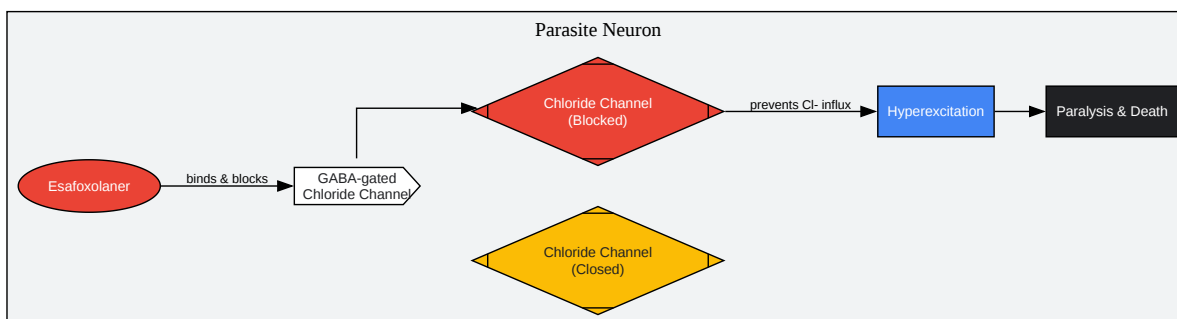
Both **esafoxolaner**, a member of the isoxazoline class, and selamectin, a macrocyclic lactone, exhibit wide safety margins in their target species, primarily cats and dogs. Their selective toxicity towards invertebrates is a key feature of their safety in mammals. **Esafoxolaner** acts as an antagonist of GABA-gated chloride channels in insects and acarines, while selamectin is an agonist of glutamate-gated chloride channels in parasites. This fundamental difference in their molecular targets contributes to their distinct pharmacological profiles. Extensive safety testing, including margin of safety and reproductive studies, has demonstrated the tolerability of both compounds, even at multiples of their recommended therapeutic doses.

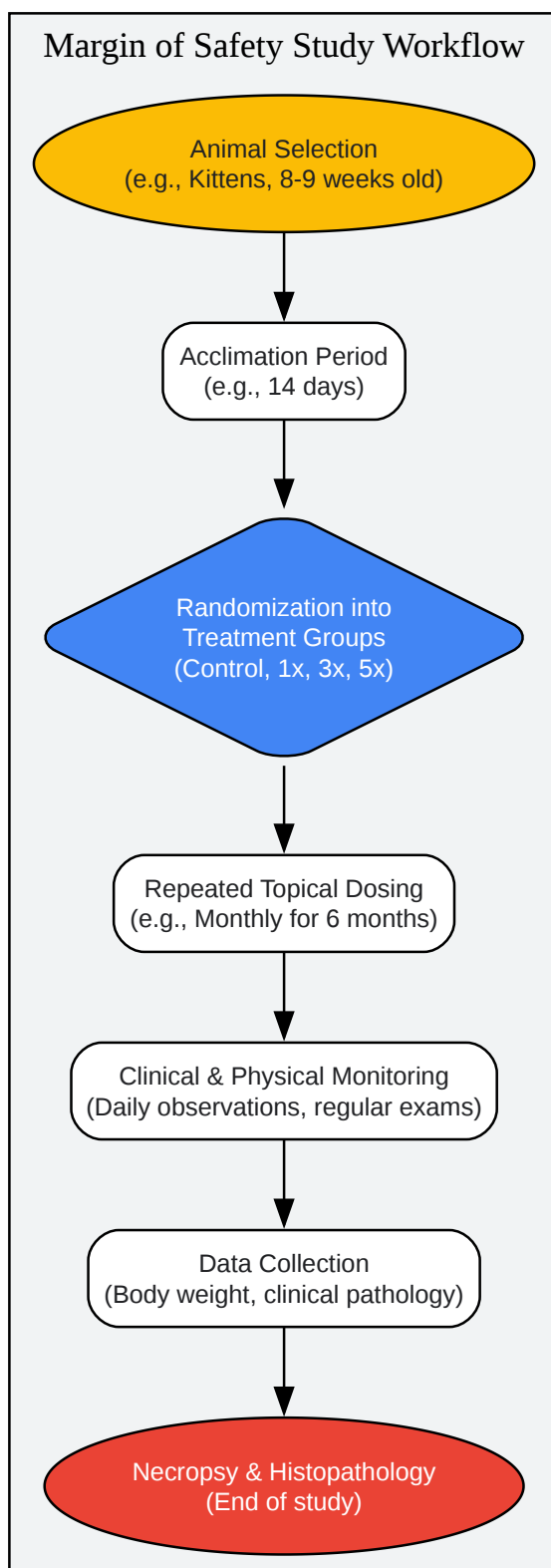
Mechanism of Action

The selective action of both compounds on invertebrate neuronal channels is the cornerstone of their safety in vertebrate hosts.

Esafoxolaner: This compound is a non-competitive antagonist of gamma-aminobutyric acid (GABA)-gated chloride channels in insects and acarines.^[1] By binding to these channels, it blocks the influx of chloride ions, leading to hyperexcitation and subsequent paralysis and

death of the parasite.[1] Mammalian GABA receptors have a lower affinity for **esafoxolaner**, which is a key factor in its selective toxicity.[1]





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References

- 1. Pharmacokinetics of a novel endectoparasiticide topical formulation for cats, combining esafoxolaner, eprinomectin and praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
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